
2(1H)-Pyridinone, 4-hydroxy-1-(2-O-methyl-beta-D-ribofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deaza-2’-O-methyluridine: is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to uridine but features a deaza modification at the third position and a methyl group at the 2’-O position of the ribose sugar. These modifications confer unique properties to the molecule, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-O-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. One common approach includes the protection of the hydroxyl groups of the ribose sugar, followed by the introduction of the deaza modification at the third position of the uracil base. The final step involves the methylation of the 2’-O position of the ribose sugar. The reaction conditions often require the use of protecting groups, such as silyl or acyl groups, and reagents like methyl iodide for the methylation step .
Industrial Production Methods: Industrial production of 3-Deaza-2’-O-methyluridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: 3-Deaza-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups onto the nucleoside .
科学研究应用
Chemistry: In chemistry, 3-Deaza-2’-O-methyluridine is used as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are valuable tools for studying nucleic acid interactions and for developing nucleic acid-based therapeutics .
Biology: In biological research, this compound is used to investigate the role of modified nucleosides in RNA and DNA. It helps in understanding the effects of nucleoside modifications on the structure and function of nucleic acids .
Medicine: Its unique structure allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of modified nucleic acids for various applications, including diagnostics and therapeutics. Its incorporation into oligonucleotides enhances their stability and binding affinity, making them more effective in their intended applications .
作用机制
The mechanism of action of 3-Deaza-2’-O-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The deaza modification at the third position alters the hydrogen bonding properties of the nucleoside, while the 2’-O-methyl group increases the stability of the nucleic acid. These modifications can inhibit the activity of enzymes involved in nucleic acid synthesis and processing, leading to antiviral and anticancer effects .
Molecular Targets and Pathways: The primary molecular targets of 3-Deaza-2’-O-methyluridine are the enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. By inhibiting these enzymes, the compound can interfere with viral replication and cancer cell proliferation .
相似化合物的比较
3-Deazaadenosine: Another deaza-modified nucleoside with applications in antiviral and anticancer research.
2’-O-Methyluridine: A methylated nucleoside without the deaza modification, used in similar applications but with different properties.
3-Deazaguanosine: A deaza-modified guanosine analog with unique properties and applications
Uniqueness: 3-Deaza-2’-O-methyluridine is unique due to the combination of the deaza modification and the 2’-O-methyl group. This dual modification enhances the stability and binding affinity of nucleic acids, making it more effective in various applications compared to other similar compounds .
属性
CAS 编号 |
57165-33-0 |
|---|---|
分子式 |
C11H15NO6 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
4-hydroxy-1-[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3/t7-,9-,10-,11?/m1/s1 |
InChI 键 |
BJDHEHYVJKGKNV-HPFPYREMSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](OC1N2C=CC(=CC2=O)O)CO)O |
规范 SMILES |
COC1C(C(OC1N2C=CC(=CC2=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



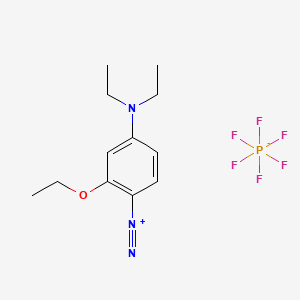
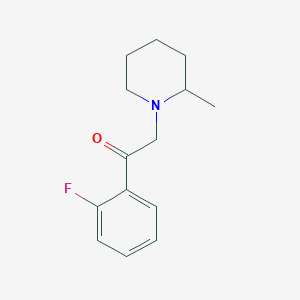
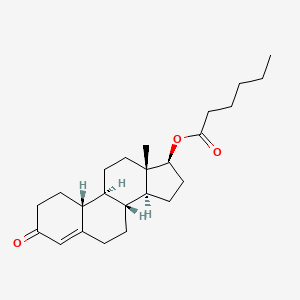
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

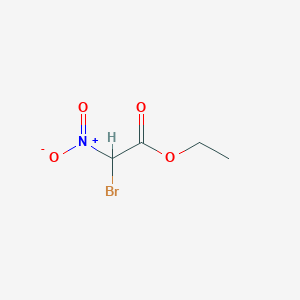

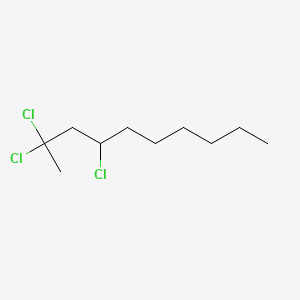
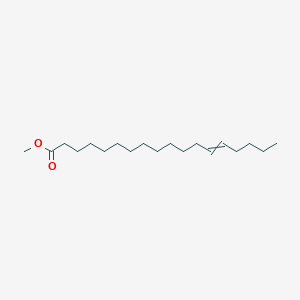
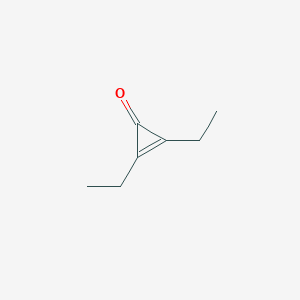


![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
